molecular formula C22H23F2N3O3S2 B11248048 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(3,5-difluorophenyl)acetamide

2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(3,5-difluorophenyl)acetamide

Cat. No.: B11248048
M. Wt: 479.6 g/mol
InChI Key: RYKATYISKRQJIJ-UHFFFAOYSA-N
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Description

2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(3,5-difluorophenyl)acetamide is a complex organic compound with a molecular formula of C22H24F2N3O3S2 This compound is notable for its unique structure, which includes a quinoline ring, a sulfanyl group, and a difluorophenylacetamide moiety

Preparation Methods

The synthesis of 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(3,5-difluorophenyl)acetamide typically involves multiple steps. The process begins with the preparation of the quinoline ring, followed by the introduction of the diethylsulfamoyl group. The final steps involve the addition of the sulfanyl group and the difluorophenylacetamide moiety. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The difluorophenylacetamide moiety can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Preliminary studies suggest it may have antimicrobial and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. The pathways involved can vary depending on the specific application, but they often include inhibition of key enzymes involved in disease processes .

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(3,5-difluorophenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular structure, which can lead to differences in their chemical behavior and applications.

Properties

Molecular Formula

C22H23F2N3O3S2

Molecular Weight

479.6 g/mol

IUPAC Name

2-[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl-N-(3,5-difluorophenyl)acetamide

InChI

InChI=1S/C22H23F2N3O3S2/c1-4-27(5-2)32(29,30)18-6-7-20-19(12-18)14(3)8-22(26-20)31-13-21(28)25-17-10-15(23)9-16(24)11-17/h6-12H,4-5,13H2,1-3H3,(H,25,28)

InChI Key

RYKATYISKRQJIJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(C=C2C)SCC(=O)NC3=CC(=CC(=C3)F)F

Origin of Product

United States

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